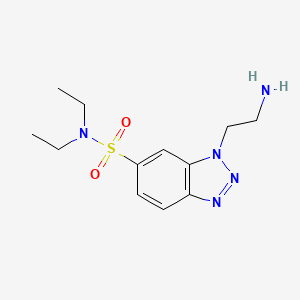

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide

Description

Nomenclature and Chemical Identity

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide is systematically classified under multiple chemical naming systems, reflecting its complex structural architecture. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as 3-(2-aminoethyl)-N,N-diethylbenzotriazole-5-sulfonamide, highlighting the positioning of functional groups within the fused ring system. The Chemical Abstracts Service has assigned this compound the registry number 1172828-53-3, providing a unique identifier for chemical databases and regulatory documentation. The compound maintains molecular formula C12H19N5O2S with a precisely calculated molecular weight of 297.38 grams per mole, establishing its position among medium-molecular-weight heterocyclic compounds.

The structural representation of this molecule reveals a benzotriazole core featuring a 1,2,3-triazole ring fused to a benzene ring, with the aminoethyl substituent attached at the N-1 position of the triazole system. The sulfonamide functionality is positioned at the 6-position of the benzene ring, bearing two ethyl groups on the sulfonamide nitrogen atom. This arrangement creates a molecule with multiple sites for potential chemical modification and biological interaction. The compound's structural complexity is further emphasized by its Simplified Molecular Input Line Entry System representation: CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2CCN, which encodes the complete connectivity pattern of all atoms within the molecule.

The International Chemical Identifier provides additional structural verification through its unique key USTJDLIQSSWUTP-UHFFFAOYSA-N, ensuring unambiguous identification across different chemical databases and computational platforms. Alternative nomenclature systems recognize this compound under various synonyms, including 1-(2-Aminoethyl)-N,N-diethyl-1H-benzo[d]triazole-6-sulfonamide and the laboratory designation ALBB-019576, demonstrating the multiple naming conventions employed across different research contexts.

Historical Context of Benzotriazole Sulfonamide Development

The development of benzotriazole sulfonamide derivatives represents a convergence of two historically significant pharmaceutical research pathways that have evolved over more than a century. Benzotriazole itself was first synthesized in 1889 by G. Schultz, initially finding applications as a corrosion inhibitor for metals such as copper, zinc, and aluminum due to its ability to form protective films on metal surfaces. The transition of benzotriazole from industrial applications to biological research occurred during the mid-20th century, when researchers began recognizing its potential for enzyme and protein interactions. This historical progression demonstrates how fundamental chemical discoveries often find unexpected applications in entirely different fields of science.

The sulfonamide component of these hybrid molecules traces its origins to the revolutionary development of antimicrobial agents in the early 20th century. The incorporation of sulfonamide functionalities into heterocyclic systems has remained a cornerstone of medicinal chemistry research, particularly given the established biological activities associated with this chemical group. The combination of benzotriazole and sulfonamide functionalities in single molecules represents a rational drug design approach that emerged from understanding the individual contributions of each pharmacophore to biological activity.

Recent synthetic developments have enabled the efficient preparation of compounds like this compound through advanced nucleophilic aromatic substitution methodologies. The synthesis typically involves the activation of 1,2-aryldiamines via diazo intermediates, followed by cyclization reactions under controlled conditions. These methodological advances have facilitated the exploration of structure-activity relationships within this chemical class, leading to the development of increasingly sophisticated derivatives with tailored properties.

The historical evolution from simple benzotriazole and sulfonamide starting materials to complex hybrid molecules reflects broader trends in pharmaceutical chemistry toward multi-target drug design strategies. This approach recognizes that combining multiple pharmacologically active fragments can potentially enhance therapeutic efficacy while reducing undesirable effects. The development timeline of these compounds illustrates how advances in synthetic methodology enable the creation of increasingly complex molecular architectures that would have been inaccessible to earlier generations of chemists.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position within heterocyclic chemistry research due to its unique structural features that combine multiple nitrogen-containing ring systems with sulfur-based functionalities. The benzotriazole core demonstrates remarkable electronic properties arising from its three nitrogen atoms positioned at the 1st, 2nd, and 3rd positions of the five-membered ring. Each nitrogen atom contains lone pairs of electrons in an unshared state, enabling the ring system to exhibit tautomeric forms that contribute to its chemical versatility and biological activity potential.

The bicyclic heterocyclic system formed by the fusion of the triazole ring with a benzene ring showcases exceptional structural stability while maintaining reactive sites for chemical modification. This architectural arrangement allows for extensive derivatization possibilities, making it an attractive scaffold for drug discovery programs and materials science applications. The presence of the aminoethyl side chain introduces additional complexity by providing a flexible linker that can adopt various conformations and engage in hydrogen bonding interactions with biological targets.

Research investigations have demonstrated that benzotriazole derivatives exhibit remarkable properties including electron-donating characteristics, leaving group capabilities, and anion-directing effects in their chemical environments. These properties make them valuable intermediates in organic synthesis, serving as auxiliaries, protecting groups, activating groups, and ligands in various chemical transformations. The incorporation of the sulfonamide functionality further enhances the synthetic utility of these compounds by introducing additional sites for chemical modification and potential biological interaction.

The structural complexity of this compound has attracted attention from computational chemists seeking to understand the relationship between molecular structure and biological activity. Molecular modeling studies have revealed that the compound can adopt multiple conformations due to the flexibility of the aminoethyl side chain and the rotation around the sulfonamide bond. These conformational studies provide valuable insights for structure-based drug design efforts and help explain observed biological activities within this chemical class.

Relationship to Other Benzotriazole and Sulfonamide Derivatives

This compound exists within a broader family of structurally related compounds that share common architectural features while displaying distinct chemical and biological properties. The benzotriazole sulfonamide class encompasses numerous derivatives that vary in their substitution patterns, side chain compositions, and functional group arrangements. Understanding these structural relationships provides crucial insights into structure-activity relationships and guides the design of new compounds with enhanced properties.

Closely related compounds include N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide, which differs primarily in the presence of a hydroxyl group at the N-1 position instead of the aminoethyl substituent. This structural variation demonstrates how subtle modifications can significantly alter the chemical properties and potential biological activities of benzotriazole derivatives. The hydroxyl-substituted analog exhibits a molecular weight of 270.31 grams per mole compared to 297.38 grams per mole for the aminoethyl derivative, illustrating the impact of side chain modifications on molecular properties.

The 2H-benzotriazole-5-sulfonamide represents a simplified analog lacking both the aminoethyl side chain and the diethyl substitution on the sulfonamide nitrogen. With a molecular formula of C6H6N4O2S and significantly reduced molecular weight, this compound serves as a fundamental scaffold for understanding the core structure-activity relationships within this chemical family. The comparison between these structurally related compounds reveals how incremental modifications can be used to fine-tune chemical and biological properties.

Benzothiazole sulfonamide derivatives represent another important class of related compounds that substitute the triazole ring with a thiazole system while maintaining the sulfonamide functionality. These compounds, such as 2-aminobenzothiazole derivatives bearing sulfonamide at position 6, have demonstrated significant biological activities and provide valuable comparison points for understanding the role of heteroatom positioning in determining compound properties. The systematic comparison of benzotriazole and benzothiazole sulfonamides reveals how the replacement of nitrogen with sulfur affects both chemical reactivity and biological activity profiles.

| Compound Class | Core Structure | Key Variations | Molecular Weight Range |

|---|---|---|---|

| Benzotriazole Sulfonamides | 1H-1,2,3-benzotriazole-6-sulfonamide | N-1 substitution patterns | 270-400 g/mol |

| Benzothiazole Sulfonamides | 1,3-benzothiazole-6-sulfonamide | Amino group positioning | 250-350 g/mol |

| Triazole Sulfonamides | 1,2,4-triazole-3-sulfonamide | Ring fusion patterns | 150-300 g/mol |

Properties

IUPAC Name |

3-(2-aminoethyl)-N,N-diethylbenzotriazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2S/c1-3-16(4-2)20(18,19)10-5-6-11-12(9-10)17(8-7-13)15-14-11/h5-6,9H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTJDLIQSSWUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis and Nucleophilic Aromatic Substitution

Amino acid derivatives such as N-Cbz-L-asparagine undergo Hofmann rearrangement using (diacetoxyiodo)benzene to yield aminoalanine derivatives.

Esterification with thionyl chloride and methanol produces methyl esters suitable for further substitution.

The aminoalanine methyl ester hydrochloride reacts with ortho-fluoronitrobenzene derivatives in acetonitrile with triethylamine at reflux for 16 hours to afford substituted nitroaniline intermediates in high yields (typically >80%).

Reduction of Nitro Group

Nitro groups in intermediates are reduced to amines using tin(II) chloride dihydrate in methanol under reflux for about 20 hours.

This step is chemoselective and yields α-amino acid-substituted 1,2-aryldiamines with minimal side reactions.

Diazotization and Cyclization to Benzotriazole

The amino intermediates are activated by diazotization using polymer-supported nitrite reagents and p-toluenesulfonic acid at low temperatures (around −10 °C).

This mild one-pot transformation facilitates intramolecular cyclization to form the benzotriazole ring system.

The process is operationally simple, with straightforward work-up and purification.

Sulfonamide Formation

The benzotriazole core is sulfonylated with sulfonyl chlorides bearing N,N-diethyl substituents to afford the sulfonamide functionality.

This step typically occurs under anhydrous conditions in an inert atmosphere, often using dichloromethane as solvent and a base to scavenge HCl formed.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hofmann rearrangement | (Diacetoxyiodo)benzene | Room temperature | Several hours | High | Converts N-Cbz-L-asparagine to aminoalanine |

| Esterification | Thionyl chloride, methanol | Reflux | Few hours | High | Produces methyl ester derivative |

| Nucleophilic aromatic substitution | ortho-fluoronitrobenzene, triethylamine, acetonitrile | Reflux | 16 hours | >80 | High yields with various substituted fluoro-nitrobenzenes |

| Nitro reduction | SnCl2·2H2O, methanol | Reflux | 20 hours | High | Chemoselective reduction to amine |

| Diazotization and cyclization | Polymer-supported nitrite, p-toluenesulfonic acid | −10 °C | Few hours | Moderate to high | Mild conditions, one-pot synthesis of benzotriazole |

| Sulfonylation | Sulfonyl chloride, base, dichloromethane | Room temperature | Several hours | High | Introduction of N,N-diethyl sulfonamide |

Research Findings and Optimization Notes

The use of polymer-supported nitrite reagents allows for mild diazotization conditions, avoiding harsh acids and temperatures, which preserves sensitive functional groups.

Triethylamine serves effectively as a base in nucleophilic aromatic substitution reactions, facilitating high yields even with electron-deficient aromatic systems.

The reduction step with tin(II) chloride is preferred for its selectivity and compatibility with other functional groups present.

Temperature control during diazotization (−10 °C) is critical to maximize cyclization efficiency and minimize side reactions.

Purification is typically achieved by flash column chromatography using gradients of ethyl acetate in dichloromethane.

Summary Table of Key Intermediates and Transformations

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or diethyl groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 1-(2-aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis, making it a candidate for developing new antibiotics .

2. Anticancer Potential

The sulfonamide group in this compound has been linked to anticancer activity. Several derivatives of benzotriazole have shown cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in specific cancer cells, suggesting its potential as a chemotherapeutic agent .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition could be leveraged in treating conditions like glaucoma or edema .

Material Science Applications

1. Photostabilizers

Due to its benzotriazole structure, this compound can serve as a photostabilizer in polymers and coatings. It helps prevent degradation caused by UV radiation, enhancing the longevity and durability of materials used in outdoor applications. Studies have shown that incorporating such compounds into polymer matrices significantly improves their UV resistance .

2. Corrosion Inhibitors

Benzotriazoles are also recognized for their corrosion inhibition properties. This compound can be used in formulations aimed at protecting metals from corrosion in various environments, including marine and industrial settings. Case studies have illustrated its effectiveness in reducing corrosion rates significantly compared to untreated surfaces .

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzotriazole derivatives including this compound revealed that it exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Photostabilization Performance

In a comparative analysis of different photostabilizers used in polyethylene films, the inclusion of this compound resulted in a marked improvement in UV resistance over six months of exposure to sunlight, demonstrating its potential utility in packaging materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine Derivatives

- Structure: These compounds feature a thiazole ring linked to an aminoethyl-piperazine backbone .

- Activity : Demonstrated H3-receptor antagonism (pA₂ up to 8.27), with potency dependent on alkyl chain length and substituent position (thiazol-5-yl derivatives > thiazol-4-yl) .

- Key Difference : Unlike the benzotriazole core in the target compound, these derivatives rely on a piperazine-thiazole scaffold, emphasizing the role of heterocyclic diversity in receptor affinity.

1-(2-Aminoethyl)-3-arylsulfonyl-1H-indoles

- Structure: Indole core with arylsulfonyl and aminoethyl groups .

- Activity : High-affinity 5-HT6 receptor ligands (Ki < 10 nM), functioning as agonists or antagonists depending on substituents .

- Key Difference : The indole ring replaces benzotriazole, highlighting how core aromatic systems influence target selectivity.

Sulfonamide-Containing Analogues

N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamides

4-(2-Aminoethyl)benzenesulfonamide Schiff Bases

- Structure: Benzenesulfonamide linked to an aminoethyl group and imine-forming aldehydes .

- Activity : Antiviral activity against dengue and Zika viruses, with IC₅₀ values correlated to imine bond stability and substituent hydrophobicity .

- Key Difference : The absence of a benzotriazole ring reduces steric hindrance, enhancing flexibility for viral protease interactions.

Pharmacological Profile Comparison

Key Research Findings and Implications

- Substituent Positioning : Analogues with thiazol-5-yl groups exhibit higher H3 antagonism than thiazol-4-yl derivatives, underscoring the importance of regiochemistry .

- Core Heterocycle Impact : Benzotriazole and indole cores confer distinct electronic profiles, influencing receptor binding kinetics and metabolic pathways .

- Sulfonamide Flexibility: In benzenesulfonamide Schiff bases, the aminoethyl group facilitates imine formation, critical for antiviral activity .

Biological Activity

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide (commonly referred to as DEBTA) is a benzotriazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its sulfonamide group, which is known for contributing to various pharmacological effects. This article explores the biological activity of DEBTA, including its antibacterial, antifungal, and antiparasitic properties, supported by relevant research findings and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 297.38 g/mol

- CAS Number : 1172828-53-3

Antibacterial Activity

DEBTA has shown promising antibacterial activity against various bacterial strains. In a study evaluating the efficacy of several benzotriazole derivatives, DEBTA exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that DEBTA could serve as a potential lead compound in the development of new antibacterial agents, especially in the context of increasing antibiotic resistance .

Antifungal Activity

The antifungal properties of DEBTA were evaluated against common fungal pathogens. In vitro studies demonstrated that DEBTA showed effective antifungal activity against Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings indicate that DEBTA has potential as an antifungal agent, particularly in treating infections caused by these fungi .

Antiparasitic Activity

Research has indicated that DEBTA possesses antiparasitic properties, particularly against protozoan parasites such as Trypanosoma cruzi. In a study measuring the growth inhibitory effects of DEBTA on epimastigotes and trypomastigotes, it was found that:

- At a concentration of 50 µg/mL, DEBTA reduced the number of viable epimastigotes by approximately 64% after 72 hours.

- The compound was even more effective against trypomastigotes, achieving a mortality rate exceeding 95% at the same concentration.

This suggests that DEBTA could be a valuable candidate for further development in antiparasitic therapies .

Case Studies

One notable case study involved the synthesis and biological evaluation of several benzotriazole derivatives, including DEBTA. The study highlighted the structure-activity relationship (SAR) that underpins the biological efficacy of these compounds. Researchers utilized fragment-based drug design to optimize the sulfonamide moiety for enhanced activity against Trypanosoma cruzi, demonstrating that modifications to the benzotriazole core significantly influenced biological outcomes .

Q & A

Q. What advanced statistical methods validate reproducibility in high-throughput screening assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.